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Introduction
Y16524 is a potent and selective inhibitor of the bromodomain of the paralogous transcriptional

co-activators CREB-binding protein (CBP) and p300. With a reported IC50 value of 0.01 µM for

the p300 bromodomain, Y16524 offers a powerful tool for investigating the role of epigenetic

regulation in health and disease. While initial studies have highlighted its potential in the

context of acute myeloid leukemia, the fundamental role of CBP/p300 in regulating gene

expression through histone acetylation and protein acetylation suggests broad applicability in

other research areas, including neuroscience.

CBP and p300 are critical lysine acetyltransferases (KATs) that act as transcriptional co-

activators, interacting with a multitude of transcription factors to regulate the expression of

genes involved in a wide array of cellular processes. In the nervous system, CBP and p300 are

essential for neuronal development, synaptic plasticity, learning, and memory. Dysregulation of

CBP/p300 function has been implicated in various neurological and neurodegenerative

disorders. These application notes provide an overview of the potential applications of Y16524
in neuroscience and offer detailed protocols for its use in relevant experimental models.

Potential Applications in Neuroscience
Based on the known functions of its targets, CBP and p300, Y16524 can be a valuable tool to

investigate:
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Neurodegenerative Diseases: The accumulation of misfolded proteins in neurodegenerative

diseases like Alzheimer's and Parkinson's disease is often associated with epigenetic

dysregulation. CBP/p300 inhibitors have been shown to modulate the aggregation of

pathological proteins such as α-synuclein.[1] Y16524 could be used to explore the

therapeutic potential of CBP/p300 inhibition in cellular and animal models of these diseases.

Cognitive Function, Learning, and Memory: CBP and p300 are key players in the epigenetic

mechanisms underlying synaptic plasticity and memory formation.[2][3][4][5] Histone

deacetylase (HDAC) inhibitors, which also increase histone acetylation, have been shown to

enhance memory and synaptic plasticity.[4][5][6] Y16524 can be used to dissect the specific

role of CBP/p300-mediated acetylation in these processes and to evaluate its potential as a

cognitive enhancer.

Neuroinflammation: Neuroinflammation is a hallmark of many neurological disorders.

Bromodomain and extraterminal domain (BET) protein inhibitors, which also target

epigenetic readers, have demonstrated potent anti-inflammatory effects in the brain.[7][8]

Given the role of CBP/p300 in regulating inflammatory gene expression, Y16524 could be

employed to study the impact of CBP/p300 inhibition on microglial activation and the

production of pro-inflammatory cytokines in models of neuroinflammation.

Neurodevelopmental Disorders: CBP and p300 play critical roles during the development of

the nervous system.[3][9] Mutations in the genes encoding CBP and p300 are associated

with neurodevelopmental syndromes. Y16524 can be utilized as a chemical probe to

investigate the consequences of CBP/p300 inhibition on neuronal differentiation, migration,

and circuit formation in vitro and in vivo.

Glioblastoma: While primarily a cancer application, the brain-penetrant nature of some

CBP/p300 inhibitors makes them interesting for brain tumors. Inhibition of CBP/p300 has

been shown to enhance the efficacy of temozolomide in glioblastoma models.[10]

Quantitative Data
The following table summarizes the known quantitative data for Y16524. Data from studies on

other relevant CBP/p300 inhibitors are included for comparative purposes, as direct

neuroscience data for Y16524 is not yet available.
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Compound Target IC50 (µM)
Cell
Line/Assay
Condition

Reported
Application
Area

Reference

Y16524
p300

bromodomain
0.01

Biochemical

Assay

Acute

Myeloid

Leukemia

TargetMol

Y16526
p300

bromodomain
0.03

Biochemical

Assay

Acute

Myeloid

Leukemia

TargetMol

A-485 CBP/p300 -

Primary

mouse

embryonic

dopaminergic

neurons

Parkinson's

Disease (α-

synuclein

aggregation)

[1]

GNE-049 CBP/p300 -

Primary

mouse

embryonic

dopaminergic

neurons

Parkinson's

Disease (α-

synuclein

aggregation)

[1]

SGC-CBP30 CBP/p300 -

Primary

mouse

embryonic

dopaminergic

neurons

Parkinson's

Disease (α-

synuclein

aggregation)

[1]

JQ1

BET

bromodomain

s

-

3xTg mouse

model of

Alzheimer's

Disease

Alzheimer's

Disease

(neuroinflam

mation, tau

phosphorylati

on)

[7]
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CBP/p300-Mediated Transcriptional Activation in
Neurons
CBP and p300 are recruited to gene promoters and enhancers by DNA-binding transcription

factors. Their intrinsic histone acetyltransferase (HAT) activity leads to the acetylation of

histone tails (e.g., at H3K27), which relaxes chromatin structure and facilitates the binding of

the transcriptional machinery, leading to gene expression. In neurons, this process is crucial for

the expression of genes involved in synaptic plasticity and memory.
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Caption: CBP/p300 signaling pathway in neuronal gene expression.

Proposed Experimental Workflow for Investigating
Y16524 in a Neuronal Context
This workflow outlines a general approach to characterizing the effects of Y16524 on neuronal

function.
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Caption: Experimental workflow for Y16524 in neuroscience.

Experimental Protocols
The following are example protocols that can be adapted for the use of Y16524 in a

neuroscience research setting.

Protocol 1: In Vitro Assessment of Y16524 on Histone
Acetylation in Primary Neuronal Cultures
Objective: To determine the effective concentration of Y16524 for inhibiting CBP/p300 HAT

activity in neurons by measuring the levels of histone H3 lysine 27 acetylation (H3K27ac).

Materials:
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Primary cortical or hippocampal neurons

Neurobasal medium supplemented with B27 and GlutaMAX

Y16524 (stock solution in DMSO)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-H3K27ac, anti-total Histone H3

Secondary antibody (HRP-conjugated)

Chemiluminescence substrate

Protein quantification assay (e.g., BCA)

Procedure:

Plate primary neurons at an appropriate density and culture for at least 7 days in vitro to

allow for maturation.

Prepare serial dilutions of Y16524 in culture medium from the DMSO stock. Ensure the final

DMSO concentration is consistent across all conditions and does not exceed 0.1%. Include a

vehicle-only control.

Treat the neurons with different concentrations of Y16524 (e.g., 0.01, 0.1, 1, 10 µM) for a

specified duration (e.g., 2, 6, 24 hours).

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

Quantify the protein concentration of the lysates.

Perform Western blotting: a. Load equal amounts of protein per lane on an SDS-PAGE gel.

b. Transfer the proteins to a PVDF membrane. c. Block the membrane and incubate with

primary antibodies against H3K27ac and total Histone H3 overnight at 4°C. d. Wash the

membrane and incubate with the appropriate HRP-conjugated secondary antibody. e.

Develop the blot using a chemiluminescence substrate and image the bands.
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Quantify the band intensities and normalize the H3K27ac signal to the total Histone H3

signal.

Protocol 2: Evaluation of Y16524 on Synaptic Plasticity
(Long-Term Potentiation) in Hippocampal Slices
Objective: To assess the effect of Y16524 on long-term potentiation (LTP), a cellular correlate

of learning and memory.

Materials:

Acute hippocampal slices from rodents

Artificial cerebrospinal fluid (aCSF)

Y16524 (stock solution in DMSO)

Field electrophysiology setup (amplifier, digitizer, stimulation and recording electrodes)

Procedure:

Prepare acute hippocampal slices (300-400 µm thick) from an adult rodent and allow them to

recover in oxygenated aCSF for at least 1 hour.

Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in

the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials

(fEPSPs).

Establish a stable baseline of fEPSPs for at least 20 minutes.

Apply Y16524 (at a predetermined effective concentration from Protocol 1) or vehicle to the

perfusion bath for a defined period (e.g., 30 minutes) prior to LTP induction.

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for

1 second, separated by 20 seconds).
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Continue recording fEPSPs for at least 60 minutes post-HFS.

Analyze the data by expressing the fEPSP slope as a percentage of the pre-HFS baseline.

Compare the magnitude of LTP between the Y16524-treated and vehicle-treated slices.

Conclusion
Y16524 represents a promising research tool for the neuroscience community. Its high potency

and selectivity for the CBP/p300 bromodomains allow for the precise dissection of the role of

these crucial epigenetic regulators in a variety of neurological processes. The provided

application notes and protocols serve as a starting point for researchers to explore the potential

of Y16524 in advancing our understanding of brain function and in the development of novel

therapeutic strategies for neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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